2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole
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Overview
Description
2-(2,5-Dimethyl-1-oxaspiro[25]octan-2-yl)-4-methyl-1,3-thiazole is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1-oxaspiro[25]octan-2-yl)-4-methyl-1,3-thiazole typically involves multiple steps, starting from readily available precursorsKey steps may involve cyclization reactions, oxidation, and substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane derivatives: These compounds share the spirocyclic core but differ in functional groups attached to the ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole is unique due to its combination of the oxaspirocyclic structure and the thiazole ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
831224-89-6 |
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Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C13H19NOS/c1-9-5-4-6-13(7-9)12(3,15-13)11-14-10(2)8-16-11/h8-9H,4-7H2,1-3H3 |
InChI Key |
OHXSUOUIWCLMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C(O2)(C)C3=NC(=CS3)C |
Origin of Product |
United States |
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